氯化钠 (~35~Cl)

概述

描述

Sodium Chloride, also known as salt, common salt, table salt or halite, is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms .

Synthesis Analysis

Sodium Chloride is synthesized through various methods. One such method involves the active raw material of Sodium Chloride from the Pharmacopoeial specifications . Another method involves the use of a sodium in sodium chloride dispersion for the synthesis of nickel (0) and nickel (I) complexes from readily-prepared nickel (II) precursors .Molecular Structure Analysis

Sodium Chloride is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . The molecular weight of NaCl is 58.44 g/mol . It is a water-soluble compound with a sodium cation and chloride anion .Chemical Reactions Analysis

The reaction between sodium and chlorine is a classic chemistry demonstration that highlights how different the properties of a compound can be from its constituent elements . Sodium loses an electron, and chlorine gains that electron. This reaction is highly favorable because of the electrostatic attraction between the particles .Physical And Chemical Properties Analysis

Sodium Chloride is a white crystalline solid with a density of 2.165 g/mL, a melting point of 801 °C, and a boiling point is about 1,413 °C . It is also available as aqueous solutions with different concentrations, known as saline solutions .科学研究应用

食品加工和保存

氯化钠是食品工业的基石,以其保鲜品质和增强风味的能力而闻名。它显着降低了水分活性,抑制了微生物的生长并延长了保质期。氯化钠在食品加工中的作用延伸到食品质地的改变和稳定。创新的研究正在探索加工食品中减盐策略,以解决与高钠摄入相关的健康问题,例如高血压和心血管疾病。这些策略包括使用氯化钾 (KCl) 等替代品和优化盐的物理形态,以在减少钠含量的同时保持适口性(Albarracín 等,2011)(Inguglia 等,2017)。

微生物食品安全

氯化钠在微生物食品安全中发挥着至关重要的作用。它的抗菌特性对于防止各种食品系统中致病微生物的生长至关重要。在使用足够的氯化钠以确保食品安全与减少其摄入量以满足健康指南之间取得平衡是当前研究的重点。这种平衡在加工肉类和奶酪中至关重要,其中氯化钠可以防止有害细菌产生毒素(Taormina,2010)。

道路用盐的环境影响

道路用盐 (NaCl) 用于冬季安全性的环境后果正变得越来越明显。氯化钠通过促进富营养化和减少生物多样性来影响淡水生态系统。减轻这些影响的策略包括开发替代除冰剂和采用最佳管理实践,以减少氯化物排放到水体中。该领域的研究强调需要一种将工程解决方案与环境保护相结合的整体方法(Szklarek 等,2021)。

技术和储能应用

在储能领域,氯化钠的作用正在扩大,尤其是在钠离子电池中。由于钠的丰富性和较低的成本,这些电池被视为大规模储能中锂离子电池的有前途的替代品。研究重点是优化电极材料和电解质,以提高钠离子电池的效率和存储容量。这项工作对于可再生能源整合和开发更可持续的能源至关重要(Pan 等,2013)。

未来方向

Contrasting results from human and animal studies emphasize the need for further studies to clarify whether salt intake affects cognition . Sodium Chloride has also received significant attention in the field of electrochemical energy due to its unique physicochemical properties, environmental friendliness, and low cost .

属性

IUPAC Name |

sodium;chlorine-35(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWRFPIFSIZLT-XUGDXVOUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[35Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746486 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.9586220 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (~35~Cl)chloride | |

CAS RN |

20510-55-8 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloride-35Cl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

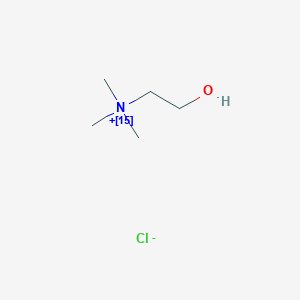

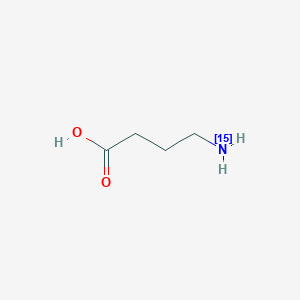

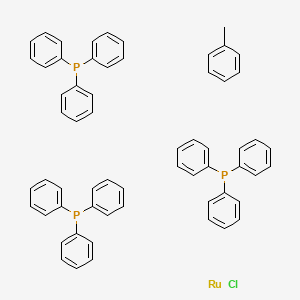

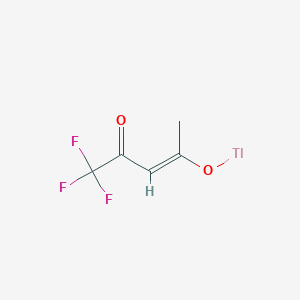

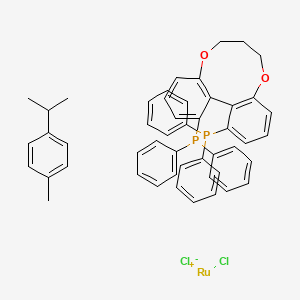

Synthesis routes and methods I

Procedure details

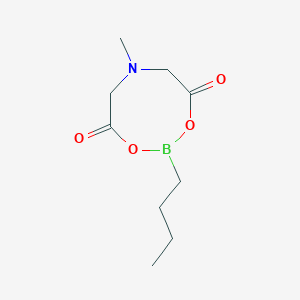

Synthesis routes and methods II

Procedure details

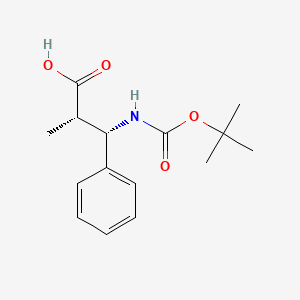

Synthesis routes and methods III

Procedure details

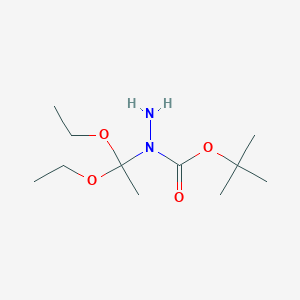

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512811.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)

![Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B1512823.png)